(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound "(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" represents a unique chemical structure that has piqued interest in several research fields. This compound is composed of a thiazole ring substituted with dimethyl groups at positions 2 and 4, a methanone group, a piperidine ring, and a fluoropyrimidine moiety. Its multifaceted structure suggests potential utility in pharmacological research and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of "(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" typically involves multi-step synthetic processes:
Thiazole ring formation: The initial step includes the condensation of 2-amino-4,5-dimethylthiophene with formic acid and formaldehyde to yield the thiazole ring.
Piperidine ring attachment: The thiazole derivative is then subjected to nucleophilic substitution with piperidine in the presence of a base like potassium carbonate.
Incorporation of fluoropyrimidine moiety:
Industrial Production Methods
In industrial settings, this compound is produced through large-scale synthesis that optimizes yield and minimizes impurities. Techniques like continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: It can undergo oxidation reactions, particularly at the thiazole ring, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it into corresponding alcohols.
Substitution: The compound is prone to nucleophilic and electrophilic substitutions, especially at the fluoropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often utilized.
Substitution: Reagents like halides and organometallics under varied conditions (e.g., base or acid catalysis) are typically employed.
Major Products Formed
Oxidation products like sulfoxides and sulfones.
Reduced alcohol derivatives.
Various substituted derivatives on the fluoropyrimidine ring.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in organic synthesis, aiding the construction of complex molecules and the study of reaction mechanisms.
Biology
In biological research, it can act as a probe for studying enzymatic activity due to its reactive functional groups.
Medicine
Potential pharmaceutical applications include its use as a lead compound in drug design, particularly targeting enzymatic pathways implicated in diseases.
Industry
Industrially, it may find use in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism by which the compound exerts its effects
Its biological activity is often attributed to the interaction of the fluoropyrimidine moiety with specific enzymes or receptors, disrupting normal biological processes.
Molecular Targets and Pathways Involved
Common molecular targets include kinases and proteases, with pathways such as signal transduction and cell cycle regulation being affected.
Comparison with Similar Compounds
When compared to other thiazole and piperidine derivatives, "(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" stands out due to the unique presence of the fluoropyrimidine group, offering distinct reactivity and potential pharmacological activity.
Similar Compounds
Thiazole-based: Compounds like 2-amino-4,5-dimethylthiazole.
Piperidine-based: 1-(2,4-Dimethylthiazol-5-yl)piperidine.
Fluoropyrimidine-based: 5-Fluorouracil derivatives.
Conclusion
"this compound" is a compound with significant potential across various scientific domains. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial applications. Further research could unveil new applications and enhance our understanding of its properties.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-9-13(23-10(2)19-9)14(21)20-5-3-4-12(8-20)22-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIOCYQLMWZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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